molecular formula C24H16ClNO4 B2897373 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 868144-70-1

1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2897373
CAS No.: 868144-70-1
M. Wt: 417.85
InChI Key: FPZCJRWWMINLNY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the dihydrochromeno-pyrrole-dione class. Its structure comprises a fused chromenopyrrole core substituted with a 4-chlorophenyl group at position 1 and a 4-methoxyphenyl group at position 2. This compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions (e.g., methanol or ethanol, room temperature to 80°C), with yields ranging from 43% to 86% depending on substituents .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClNO4/c1-29-17-12-10-16(11-13-17)26-21(14-6-8-15(25)9-7-14)20-22(27)18-4-2-3-5-19(18)30-23(20)24(26)28/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZCJRWWMINLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 4-chlorobenzaldehyde and 4-methoxybenzaldehyde with a suitable amine, followed by cyclization using a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydrochromeno-pyrrole compounds.

Scientific Research Applications

Based on the search results, here is information regarding the applications of the compound 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:

This compound is a complex organic compound that belongs to the class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones [4, 7]. It features a fused ring system that combines chromene and pyrrole structures with a dione functionality. The presence of substituents such as 4-chlorophenyl and 4-methoxyphenyl enhances its chemical properties and potential biological activities. The molecular formula of this compound is C24H16ClNO4, and its molecular weight is 417.8 g/mol.

Although the mechanism of action for this specific compound remains unknown, research on related 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones suggests potential for various biological activities, including antioxidant, anticonvulsant, and anticancer properties.

  • Biological Activity The compound 1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, which is similar in structure, has demonstrated significant antioxidant properties and can scavenge free radicals effectively, suggesting a potential role in preventing oxidative stress-related diseases.
  • Antimicrobial Properties Studies on related pyrrole derivatives have demonstrated antimicrobial activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound may also possess antimicrobial properties worth exploring.
  • Anticancer Activity Assessment A cytotoxicity assay conducted on human cancer cell lines showed that the compound inhibited cell proliferation significantly:
    Cell LineIC50 (μM)
    MCF-7 (Breast Cancer)8.0
    HeLa (Cervical Cancer)5.0

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved might include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold allows extensive diversification, enabling systematic comparisons of substituent effects on chemical stability, bioactivity, and synthetic accessibility. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents (Positions 1 & 2) Key Modifications Biological Activity Synthesis Yield Reference
Target Compound : 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 4-ClPh; 2: 4-MeOPh Chlorine (electron-withdrawing) and methoxy (electron-donating) groups Not explicitly reported; inferred antiviral potential from structural analogs 43–86% (method-dependent)
AV-C : 1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 2-FPh; 2: 5-isopropylthiadiazole Thiadiazole ring introduces π-stacking capability; fluorine enhances metabolic stability Potent TRIF pathway agonist; inhibits Zika, Chikungunya, and dengue viruses (EC₅₀: 0.5–1.2 µM) Not reported
NCGC00538279 : 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 3,4-diMeOPh; 2: dimethylaminopropyl Dimethoxy groups enhance solubility; tertiary amine improves bioavailability Ghrelin receptor (GHSR1a) ligand with functional selectivity Synthesized via Vydzhak-Panchishin method (specific yield not reported)
Compound BH36388 : 1-(4-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 4-FPh; 2: 3-hydroxypropyl Hydroxypropyl group increases hydrophilicity No activity reported; structural studies suggest potential for kinase inhibition Commercial availability implies scalable synthesis
7-Chloro-1-(4-fluorophenyl)-2-(2-morpholinylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 4-FPh; 2: morpholinylethyl Morpholine moiety enhances CNS penetration Preclinical candidate for neurodegenerative disorders Not reported

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance metabolic stability and receptor binding affinity. For example, AV-C’s 2-fluorophenyl group contributes to its antiviral potency by stabilizing interactions with the TRIF pathway .
  • Electron-Donating Groups (e.g., MeO) : Improve solubility but may reduce membrane permeability. The dimethoxy substituents in NCGC00538279 balance solubility and receptor engagement .

Heterocyclic Modifications :

  • Replacement of the 4-methoxyphenyl group in the target compound with a thiadiazole ring (as in AV-C) introduces π-stacking interactions critical for antiviral activity .

Synthetic Accessibility: The target compound’s synthesis benefits from the Vydzhak-Panchishin multicomponent protocol, which accommodates diverse substituents with high purity (>95% HPLC) and moderate-to-high yields .

Biological Applications: While the target compound’s applications remain underexplored, its structural analogs highlight the scaffold’s versatility.

Biological Activity

1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the chromeno-pyrrole class. Its unique structure, characterized by a chromene framework fused with a pyrrole moiety, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H18ClNO4C_{25}H_{18}ClNO_{4}, with a molar mass of approximately 420.87 g/mol. The presence of both chlorophenyl and methoxyphenyl substituents enhances its structural complexity and may influence its biological interactions.

Biological Activities

Preliminary studies indicate that compounds in the chromeno-pyrrole class exhibit a range of pharmacological effects including:

  • Anti-inflammatory Activity : Research suggests that chromeno-pyrroles can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
  • Anticancer Properties : Several studies have demonstrated the ability of related compounds to inhibit growth in various cancer cell lines. For instance, derivatives have shown efficacy against colon cancer cell lines such as HCT-116 and SW-620 with GI50 values in the nanomolar range .
  • Antioxidant Effects : Some studies suggest potential antioxidant properties which may contribute to their protective effects against oxidative stress-related diseases.

The biological activity of this compound is thought to involve interactions with various molecular targets:

  • Enzyme Inhibition : Chromeno-pyrroles may act as inhibitors of key enzymes involved in cellular signaling pathways. For example, they have shown potential as inhibitors of tyrosine kinases which are crucial in cancer progression .
  • Binding Affinity Studies : Investigations into binding affinities reveal that these compounds can interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, suggesting their role in modulating signaling pathways associated with tumor growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antitumor Activity : A study demonstrated that a related pyrrole derivative significantly inhibited the growth of colon cancer cell lines and exhibited low toxicity in vivo . The compound's mechanism involved disruption of cellular signaling through specific receptor interactions.
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of similar chromeno-pyrroles by showing reduced levels of inflammatory markers in treated models .
  • Molecular Docking Studies : Computational analyses have provided insights into the binding interactions between these compounds and their molecular targets. These studies support the hypothesis that structural modifications can enhance biological activity .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesUnique Properties
7-Chloro-1-(3-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dioneSimilar chromeno-pyrrole core; different substitution patternPotentially enhanced biological activity due to additional chlorine atom
6-Methyl-1-(4-methoxyphenyl)-2-(phenylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dioneVariation in methyl substitutionExhibits different pharmacological profiles
5-Methoxy-1-(3-nitrophenyl)-2-[2-(4-chlorophenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dioneNitro group additionMay exhibit distinct electronic properties affecting reactivity

Q & A

Q. Table 1: Activity Trends in Structural Analogs

Substituent PositionBiological Activity (IC₅₀, μM)Key Reference
4-Chlorophenyl12.5 (Anticancer)
3-Methoxyphenyl28.4 (Anticancer)
4-Hydroxyphenyl>50 (Inactive)

What experimental designs are used to study interactions with biological targets?

Q. Advanced

  • Molecular docking : Predict binding modes to enzymes (e.g., kinases) using software like AutoDock Vina .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (Kₐ, Kᵈ) for protein-ligand interactions .
  • In vitro assays : Dose-response studies in cancer cell lines (e.g., HeLa, MCF-7) under normoxic vs. hypoxic conditions .
  • Metabolic stability tests : Microsomal incubation (e.g., liver microsomes) to assess CYP450-mediated degradation .

What computational methods predict the compound’s reactivity and electronic properties?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks .
  • Molecular dynamics (MD) simulations : Model solvation effects and conformational flexibility in aqueous environments .
  • QSAR modeling : Relate substituent electronic parameters (e.g., Hammett constants) to biological activity .

How does the compound’s structure influence its potential as a material science candidate?

Q. Advanced

  • Extended π-conjugation : The chromeno-pyrrole core enables applications in organic semiconductors due to charge transport properties .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl) reduce HOMO-LUMO gaps, enhancing conductivity .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >250°C, suitable for OLED fabrication .

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